Summary of the Application: 4-Ethoxy-4-oxobutylzinc bromide can be used as a substrate in the synthesis of multi-substituted haloalkenes
Methods of Application: The compound is reacted with 1-haloalkenes via a Negishi cross-coupling reaction
Results or Outcomes: The outcome of this application is the production of multi-substituted haloalkenesThese compounds have various applications in pharmaceuticals, agrochemicals, and materials science.
This compound is not found naturally and is synthesized for specific research purposes. Its significance lies in its ability to participate in various coupling reactions, particularly the Negishi cross-coupling reaction, which allows for the formation of carbon-carbon bonds between different organic molecules []. This makes EZB a valuable tool for researchers studying the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
The molecular structure of EZB features a central zinc (Zn) atom bonded to four different groups:
The presence of the keto group activates the adjacent carbon for nucleophilic attack, making EZB a good nucleophile in Negishi reactions.
EZB is typically synthesized from readily available starting materials. One common method involves the reaction between 4-ethoxy-4-oxobutyric acid and diethylzinc in the presence of a Lewis acid catalyst [].
CH3CH2OCH2CO2H + Et2Zn + Lewis Acid -> CH3CH2OCH2COCH2ZnBr
(Et = Ethyl)
EZB's primary application lies in the Negishi cross-coupling reaction. This reaction allows the formation of a carbon-carbon bond between an sp2 hybridized carbon (from an alkenyl halide) and the alpha carbon of the keto group in EZB. A palladium catalyst facilitates this reaction.
R-X + CH3CH2OCH2COCH2ZnBr + Pd catalyst -> R-CH2CH2OCH2COCH3 + ZnBrX
(R = organic group, X = halogen)
Here, the organic group (R) from the alkenyl halide (R-X) couples with the carbon adjacent to the keto group in EZB, forming a new carbon-carbon bond. The Negishi reaction offers a versatile tool for constructing complex organic molecules with precise control over the product structure.